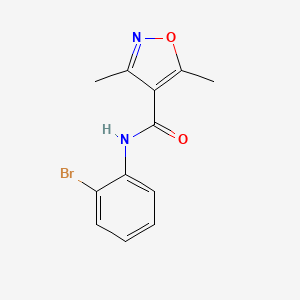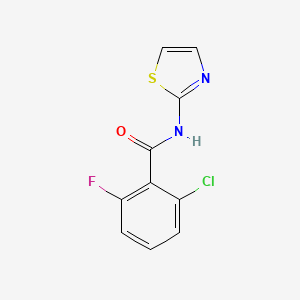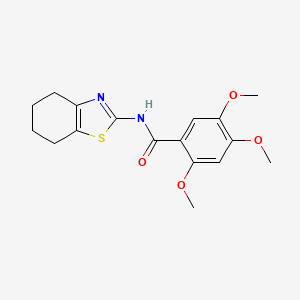
2-(2-chloro-5-methylphenoxy)-N-(5-methyl-2-pyridinyl)acetamide
Vue d'ensemble
Description
The compound "2-(2-chloro-5-methylphenoxy)-N-(5-methyl-2-pyridinyl)acetamide" represents an interesting subject for scientific research due to its structural complexity and potential for various chemical applications. Research in related chemical domains focuses on the synthesis, analysis, and characterization of compounds with similar structures, providing a foundation for understanding this compound's properties and reactivity.
Synthesis Analysis
Synthesis techniques for related compounds involve complex reactions that yield a variety of products with potent biological activity. For example, the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides and their evaluation as opioid kappa agonists demonstrates the intricate processes involved in creating such compounds (Barlow et al., 1991). These methods could offer insights into synthesizing the compound by outlining key steps and necessary conditions for bond formation and functional group introduction.
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic techniques and crystallography to determine compound configurations. The study by Rao et al. (1987) on the structure of a related compound, (4-chloro-2-methylphenoxy) acetamide, utilized X-ray diffraction to reveal its dimerization behavior and hydrogen bonding, providing a model for analyzing similar acetamides' molecular structures (Rao et al., 1987).
Chemical Reactions and Properties
The chemical reactivity of related compounds includes reactions with aromatic amines to produce various heterocyclic compounds, as discussed by Agarwal and Mital (1976) (Agarwal & Mital, 1976). These reactions highlight the potential for the target compound to undergo transformations that could be exploited in synthetic chemistry and materials science.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, play a crucial role in understanding a compound's behavior in different environments. While specific data on the target compound might not be available, studies on related compounds provide valuable insights. For instance, the synthesis and characterization of N-Methyl-2-(4-phenoxyphenoxy) acetamide by He Xiang-qi (2007) outline key physical properties that can influence a compound's application potential (He Xiang-qi, 2007).
Chemical Properties Analysis
Chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for functionalization, are critical for developing applications. The reactivity channels explored by Pailloux et al. (2007) for similar compounds under oxidation conditions provide a framework for understanding how such compounds might behave chemically (Pailloux et al., 2007).
Propriétés
IUPAC Name |
2-(2-chloro-5-methylphenoxy)-N-(5-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-3-5-12(16)13(7-10)20-9-15(19)18-14-6-4-11(2)8-17-14/h3-8H,9H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTWFCZOUNQXSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=NC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(3-isopropoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4433987.png)

![2-{4-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4433998.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B4434004.png)
![1-[(2-chlorophenyl)acetyl]-4-phenylpiperazine](/img/structure/B4434010.png)

![1-(4-methoxyphenyl)-4-[2-(4-methylphenoxy)propanoyl]piperazine](/img/structure/B4434014.png)



![1-(cyclopropylcarbonyl)-4-[(4-isopropylphenyl)sulfonyl]piperazine](/img/structure/B4434047.png)
![1-ethyl-4-[2-(2-methoxyphenoxy)propanoyl]piperazine](/img/structure/B4434051.png)
![N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]cyclopentanecarboxamide](/img/structure/B4434056.png)
